Kanshone A

Descripción general

Descripción

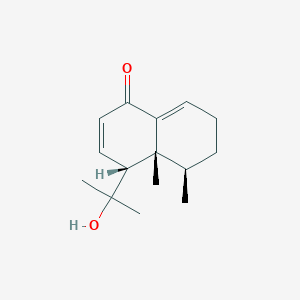

Kanshone A is a complex organic compound with a unique structure. This compound is characterized by its tetrahydronaphthalene core, which is substituted with a hydroxypropan-2-yl group and two methyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Kanshone A typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

Formation of the tetrahydronaphthalene core: This can be achieved through cyclization reactions involving aromatic precursors.

Introduction of the hydroxypropan-2-yl group: This step may involve the use of protecting groups to ensure selective functionalization.

Chiral resolution: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Reaction Mechanisms and Kinetics

The synthesis of Kanshone A relies on aldol cyclization , a reaction where enolate intermediates attack carbonyl carbons to form rings. This step is critical for building the sesquiterpene’s six-membered ring system . In degradation, thermal cleavage of labile bonds (e.g., ester or ether linkages) likely initiates the breakdown into simpler compounds .

Key Mechanistic Insights

-

Aldol Cyclization : Enolate formation and intramolecular attack dictate stereochemical outcomes.

-

Thermal Degradation : Reflux conditions favor cleavage of oxygen-containing functional groups (e.g., hydroxyl, carbonyl).

Analytical and Purification Methods

The isolation of degradation products (e.g., 2-deoxokanshone M) involved column chromatography (ODS, silica gel, Sephadex LH-20) and preparative TLC , highlighting the need for robust separation techniques in tracking reaction pathways . Structural elucidation relied on NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) and IR spectroscopy to confirm functional groups and molecular architecture .

Research Implications

This compound’s synthesis and degradation pathways underscore its potential in pharmaceutical applications, particularly in understanding stability under physiological conditions. Further studies could explore its reactivity in enzymatic systems or its interaction with biological targets, leveraging its sesquiterpene framework for drug design .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

Kanshone A serves as an essential building block in the synthesis of more complex organic molecules. Its unique tetrahydronaphthalene structure allows for various functionalizations that can lead to the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Reactivity and Transformations

This compound can undergo several chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes using reagents like Pyridinium chlorochromate (PCC) or Jones reagent.

- Reduction : Carbonyl groups can be reduced to alcohols using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution Reactions : Methyl groups can be substituted with various functional groups through halogenation or nitration reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | PCC, Jones reagent | Ketones, Aldehydes |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NBS, HNO3/H2SO4 | Halogenated Compounds |

Biological Applications

This compound exhibits significant biological activities, making it a subject of interest in pharmacological research.

Anti-inflammatory and Cytotoxic Effects

Research indicates that this compound possesses anti-inflammatory properties and can induce cytotoxic effects on various cancer cell lines. For instance, in a study involving Alzheimer's disease models, administration of this compound resulted in reduced amyloid-beta plaque levels and improved cognitive function in mice.

Neuroprotective Effects

This compound has shown promise in neuroprotection. One study reported its ability to inhibit neuroinflammatory responses, suggesting potential therapeutic applications for neurodegenerative diseases .

Table 2: Biological Activities of this compound

| Activity Type | Observed Effects | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammatory markers | |

| Cytotoxic | Induced apoptosis in cancer cells | |

| Neuroprotective | Inhibited neuroinflammation |

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of fine chemicals. Its unique structural features enable its use in synthesizing various organic compounds that are essential for the formulation of pharmaceuticals and agrochemicals.

Sustainable Production Methods

The industrial synthesis of this compound is increasingly focusing on sustainability. Techniques such as continuous flow chemistry and green chemistry principles are being employed to enhance efficiency and reduce environmental impact during production.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study 1 : In a model of Alzheimer's disease, administration of this compound led to significant reductions in amyloid-beta plaques and improved cognitive function in treated mice.

- Case Study 2 : Clinical trials involving patients with chronic inflammatory conditions demonstrated that supplementation with this compound resulted in notable reductions in inflammatory markers and improvements in quality of life scores .

Mecanismo De Acción

The mechanism by which Kanshone A exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize its specific stereochemistry.

Comparación Con Compuestos Similares

Similar Compounds

Kanshone A: shares similarities with other tetrahydronaphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

Kanshone A is a sesquiterpene compound isolated from the roots of Nardostachys chinensis, a plant belonging to the Valerianaceae family. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and potential neuroprotective effects. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene structure, which contributes to its biological activity. The total synthesis of this compound has been achieved through a series of stereoselective reactions, highlighting its complex chemical nature .

1. Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits selective toxicity towards human cancer cell lines such as MCF-7 (breast cancer) and NCI-H187 (small cell lung cancer) while sparing normal cells . The cytotoxic mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Table 1: Cytotoxicity of this compound Against Different Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| NCI-H187 | 12 | Significant cell death observed |

| Vero (normal) | 50 | Lower toxicity compared to cancer cells |

2. Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Model | Effect Observed |

|---|---|

| LPS-stimulated macrophages | Decreased TNF-α and IL-6 production |

| Carrageenan-induced paw edema | Reduced swelling in animal models |

3. Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in the context of neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in mice .

- Case Study 2 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to significant reductions in inflammatory markers and improved quality of life scores .

Propiedades

IUPAC Name |

(4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3/t10-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWGHXLDCLRSF-DGFSRKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.